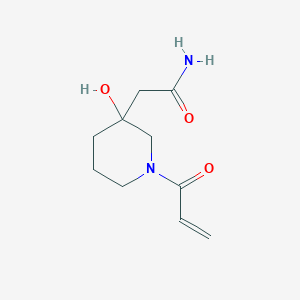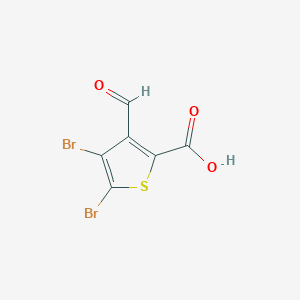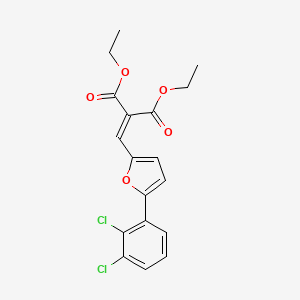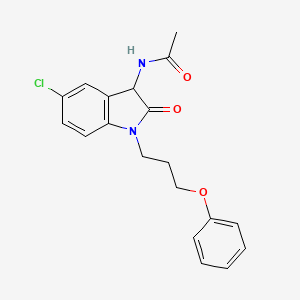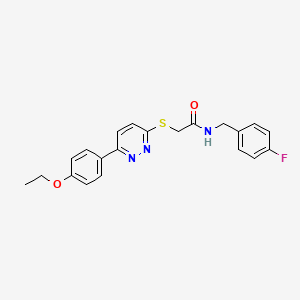
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, also known as DMXAA, is a synthetic molecule with potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been studied for its mechanism of action and potential applications in cancer research.
作用机制
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the STING (stimulator of interferon genes) pathway, which is involved in the immune response to viral infections and cancer. When (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone binds to the STING receptor, it triggers the production of type I interferons and other cytokines, which can activate immune cells and lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-alpha). (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
实验室实验的优点和局限性
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in animal models. However, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone can be difficult to synthesize and purify, which can limit its availability for research.
未来方向
There are several potential future directions for research on (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone. One area of focus is the development of more efficient synthesis methods for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which could increase its availability for research. Another area of focus is the potential use of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone and its potential applications in cancer research.
合成方法
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves several steps, including the reaction of quinoxaline with ethyl 2-bromoacetate, the subsequent reaction with 2-amino-4,6-dimethylpyrimidine, and the final reaction with 1-pyrrolidinecarboxylic acid. The resulting compound is (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which can be purified and used for further research.
科学研究应用
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the immune system and promoting the production of cytokines, which can lead to the destruction of cancer cells.
属性
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)26-14-7-8-24(11-14)18(25)17-10-20-15-5-3-4-6-16(15)23-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMDBKWAOXKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)
![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)
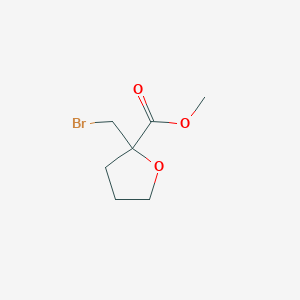
![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2948785.png)
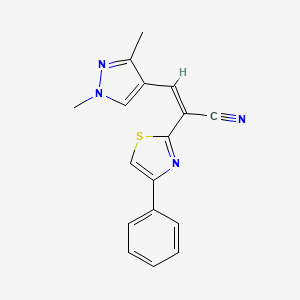
![N-(3-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2948788.png)
